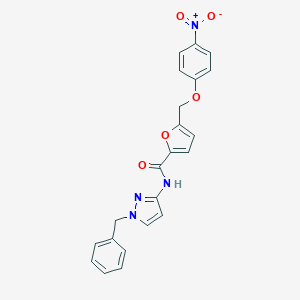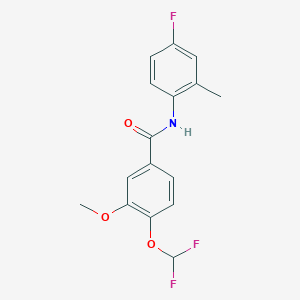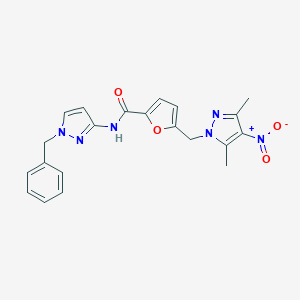![molecular formula C13H10BrN5O3 B279865 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide, also known as BMTF, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMTF is a furan derivative that contains a tetrazole ring, and it has been shown to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide varies depending on the specific target protein. In the case of Kv1.3, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide binds to the channel pore and blocks ion flow through the channel. This leads to a decrease in T cell activation and proliferation, which has potential applications in the treatment of autoimmune diseases. In the case of sEH, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide binds to the enzyme active site and inhibits its activity, leading to an increase in the levels of fatty acid epoxides. This has potential applications in the treatment of cardiovascular and inflammatory diseases. In the case of AT1R, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide acts as a ligand and activates downstream signaling pathways, leading to changes in blood pressure and other physiological processes.
Biochemical and Physiological Effects
5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its effects on ion channels, enzymes, and receptors, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been shown to have antioxidant and anti-inflammatory properties. 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has also been shown to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. Additionally, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide in lab experiments is its specificity for certain target proteins, such as Kv1.3 and sEH. This allows researchers to study the effects of blocking or activating these proteins with a high degree of precision. Additionally, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been shown to have low toxicity in animal models, suggesting that it may be a safe compound to use in lab experiments.
One limitation of using 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental setups. Additionally, the synthesis of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide can be complex and time-consuming, which may limit its availability for some researchers.
Direcciones Futuras
There are many potential future directions for research on 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide. One area of interest is the development of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide in animal models of autoimmune diseases, cancer, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide on its target proteins, as well as its effects on other physiological processes. Overall, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide involves the reaction of 5-bromo-2-furoic acid with 3-amino-5-methoxyphenyl tetrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 5-bromo-2-furoic acid and the amino group of 3-amino-5-methoxyphenyl tetrazole. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and enzyme inhibition. 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been shown to block the activity of the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T cell activation and proliferation. 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has also been shown to inhibit the activity of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acid epoxides. Additionally, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been used as a ligand for the angiotensin II type 1 receptor (AT1R), a G protein-coupled receptor that plays a key role in the regulation of blood pressure.
Propiedades
Fórmula molecular |
C13H10BrN5O3 |
|---|---|
Peso molecular |
364.15 g/mol |
Nombre IUPAC |
5-bromo-N-[3-methoxy-5-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H10BrN5O3/c1-21-10-5-8(4-9(6-10)19-7-15-17-18-19)16-13(20)11-2-3-12(14)22-11/h2-7H,1H3,(H,16,20) |
Clave InChI |
RPLLBLCXXLVONL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)N3C=NN=N3 |
SMILES canónico |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=C(O3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)




![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)

![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)